molecular formula C14H20N2O4 B2514490 4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione CAS No. 2176201-27-5

4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2514490
CAS No.: 2176201-27-5
M. Wt: 280.324
InChI Key: DKSPYBGHNLGGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione is a synthetic organic compound designed for pharmaceutical and chemical research. It features a morpholine-3,5-dione moiety, a versatile pharmacophore in medicinal chemistry. The morpholine ring is a common feature in drugs and bioactive molecules due to its ability to improve aqueous solubility and influence the pharmacokinetic profile of lead compounds . This particular structure integrates a piperidine ring, another privileged scaffold frequently found in molecules with CNS activity and other therapeutic effects, suggesting potential for diverse biological screening . The presence of the cyclobutanecarbonyl group adds a conformational constraint and a hydrogen-bond accepting carbonyl function, which can be critical for targeted receptor binding. Compounds containing morpholine and piperidine subunits are investigated for a wide spectrum of activities, including potential antidiabetic, anticancer, and anxiolytic properties, making this hybrid structure a valuable intermediate for developing new therapeutic agents . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[1-(cyclobutanecarbonyl)piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c17-12-8-20-9-13(18)16(12)11-4-6-15(7-5-11)14(19)10-2-1-3-10/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSPYBGHNLGGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)N3C(=O)COCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione typically involves the reaction of morpholine derivatives with piperidine and cyclobutanecarbonyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent
4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione C₁₈H₂₃N₂O₄ 355.4 (estimated) Cyclobutanecarbonyl
4-(1-(3-(2,6-Dichlorophenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione C₁₈H₂₀Cl₂N₂O₄ 399.3 3-(2,6-Dichlorophenyl)propanoyl
4-(1-(2-(1-Methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione C₂₀H₂₃N₃O₄ 369.4 2-(1-Methyl-1H-indol-3-yl)acetyl

Key Observations :

Substituent Effects on Molecular Weight: The cyclobutanecarbonyl analog has the lowest molecular weight (estimated 355.4), while the dichlorophenyl propanoyl derivative is the heaviest (399.3). This difference may influence solubility, permeability, and bioavailability.

Electron-Withdrawing vs. In contrast, the indolyl acetyl group in contains an electron-rich aromatic system, which might improve target binding through π-π interactions.

This rigidity could enhance selectivity for certain biological targets compared to the more flexible propanoyl chain in .

Research Findings and Therapeutic Implications

  • PKC Inhibition Potential: Pyrrole-2,5-dione derivatives (e.g., those in ) are reported as PKC inhibitors for diabetic complications.
  • Lipophilicity and Bioavailability : The cyclobutanecarbonyl group likely increases lipophilicity compared to the indolyl acetyl substituent in , which may affect membrane permeability and central nervous system penetration.

Biological Activity

4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₈N₂O₃
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 2098129-61-2

The biological activity of 4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in metabolic pathways, thus affecting cellular processes.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activity, influencing neurotransmitter release and receptor sensitivity.

Antimicrobial Activity

Several studies have indicated that 4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione exhibits antimicrobial properties against a range of bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Anti-inflammatory Effects

Research has shown that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect can be beneficial in conditions characterized by chronic inflammation.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against various pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Study 2: Anti-inflammatory Activity

A study involving animal models assessed the anti-inflammatory effects of the compound. Results indicated a reduction in inflammation markers in treated subjects compared to controls, suggesting potential therapeutic applications in inflammatory diseases.

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